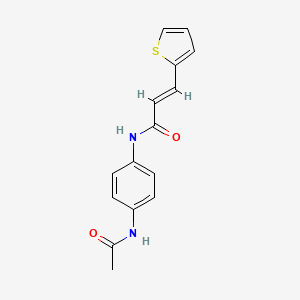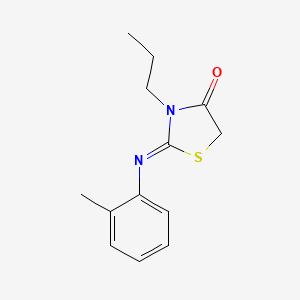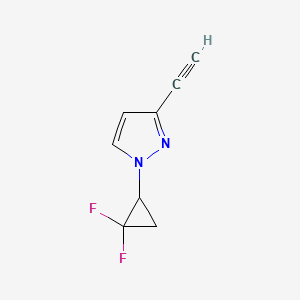
(2E)-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of cinnamic acid derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1-phenylethylamine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1-phenylethylamine in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the amine.
Amidation: Finally, the amine is reacted with cinnamoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major product would depend on the nucleophile used, such as a phenol if hydroxide is the nucleophile.
Applications De Recherche Scientifique
(2E)-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid: A precursor in the synthesis of (2E)-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide.
4-Methoxycinnamic Acid: Similar structure but lacks the N-(1-phenylethyl) group.
N-Phenylethylcinnamamide: Similar structure but lacks the methoxy group.
Uniqueness
This compound is unique due to the presence of both the methoxy and N-(1-phenylethyl) groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14(16-6-4-3-5-7-16)19-18(20)13-10-15-8-11-17(21-2)12-9-15/h3-14H,1-2H3,(H,19,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZZKUPWTNDIOS-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2657982.png)



![6-Tert-butyl-2-{1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2657987.png)
![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)





![N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2658000.png)
![3,4,5-trimethoxy-N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2658001.png)

